molecular formula C21H19ClN4O3S2 B2444476 2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide CAS No. 953984-03-7

2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2444476
CAS No.: 953984-03-7
M. Wt: 474.98
InChI Key: MBASRIHBODBRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S2 and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-13(27)23-16-3-2-4-17(9-16)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-15-7-5-14(22)6-8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBASRIHBODBRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds are known to interact with various biochemical pathways, suggesting that this compound may also interact with multiple pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Biological Activity

The compound 2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring, a chlorophenyl group, and an acetamidophenyl moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound .

Key Findings:

  • Cell Line Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values less than that of standard drugs like doxorubicin against A549 (lung cancer) and Caco-2 (colorectal cancer) cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1A5491.61 ± 1.92
Compound 2Caco-21.98 ± 1.22
Compound 3HT29<0.5

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens.

Key Findings:

  • Broad-Spectrum Activity : Similar thiazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
  • Fungal Inhibition : Some derivatives have shown potent antifungal activity against drug-resistant strains of Candida, indicating a potential application in treating fungal infections .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AMRSA0.5 µg/mL
Compound BC. auris0.25 µg/mL

Case Studies

  • Caco-2 Cell Study : A study demonstrated that a related thiazole compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study reported that thiazole derivatives showed favorable activity against drug-resistant strains, suggesting their utility in clinical settings where conventional treatments fail .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including compounds structurally similar to 2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide, possess notable antimicrobial properties. For instance, derivatives have been tested against multiple bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Thiazole-containing compounds have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar thiazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For example, a related thiazole derivative was evaluated for its anticancer activity against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay, revealing significant cytotoxic effects .

Kinase Inhibition

The compound is included in libraries of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division. Compounds with similar structures have been identified as allosteric inhibitors of various kinases, suggesting that this compound may also exhibit kinase inhibitory activity .

Case Study 1: Antimicrobial Screening

A study involving synthesized thiazole derivatives demonstrated that compounds with similar functional groups exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess the effectiveness of these compounds, with results indicating that specific derivatives significantly inhibited bacterial growth .

CompoundActivity Against BacteriaActivity Against Fungi
D1HighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC or DCC) between the thiazole-containing carboxylic acid and the aniline derivative. Key steps include:

  • Activation of the carboxylic acid with EDC in dichloromethane (DCM) at 273 K for 3 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/acetone (1:1) to achieve >95% purity .
    • Data Table :
Coupling AgentSolventReaction Time (h)Yield (%)Purity (%)
EDCDCM365–7095
DCCTHF550–5592

Q. How is the compound characterized structurally?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. For routine analysis:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • FT-IR : Confirm C=O stretches (1650–1700 cm1^{-1}) and N–H bends (3300–3500 cm1^{-1}) .

Q. What biological activities have been reported for thiazole-acetamide derivatives?

  • Methodology : Screen for antimicrobial/anticancer activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) or cytotoxicity via MTT assays (IC50_{50} values in HeLa cells) .
    • Data Table :
Activity TypeAssay ModelIC50_{50}/MIC (µM)Reference
AnticancerHeLa cells12.5 ± 1.2
AntimicrobialS. aureus25.0 ± 2.1

Q. How can solubility challenges be addressed during formulation?

  • Methodology : Use co-solvents (e.g., DMSO:PBS 1:9) or nanoemulsion techniques. Solubility in DMSO is >61.3 µg/mL, but PBS requires surfactants like Tween-80 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Modify substituents on the thiazole (e.g., electron-withdrawing Cl or CH3_3) and acetamide (e.g., para-substituted aryl groups) .
  • Computational docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .

Q. What computational tools are effective for reaction optimization?

  • Methodology : Use quantum chemical calculations (Gaussian 16) to model transition states and identify rate-limiting steps. ICReDD’s workflow integrates DFT-based path searches with experimental validation .

Q. How should contradictory bioactivity data be resolved?

  • Methodology : Conduct meta-analysis of dose-response curves across studies. For example, discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time). Validate via orthogonal assays (e.g., apoptosis vs. proliferation) .

Q. What analytical methods detect degradation products under physiological conditions?

  • Methodology : Use LC-MS (ESI+) to monitor hydrolysis of the acetamide group (m/z 285 → 243) in simulated gastric fluid (pH 1.2, 37°C). Degradation peaks appear at 3–5 hours .

Q. What safety protocols are critical during handling?

  • Methodology : Follow NFPA 704 guidelines:

  • Health Hazard : 2 (moderate toxicity; wear nitrile gloves, lab coat).
  • Fire/Reactivity : 1 (avoid open flames; store in inert atmosphere) .

Future Directions

  • Synthetic Innovation : Develop one-pot strategies to integrate sulfone or phosphonate moieties into the thiazole scaffold for enhanced bioactivity .
  • Translational Studies : Combine computational reaction design (ICReDD) with high-throughput screening to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.